molecular formula C16H28N2O3 B2707543 N-cycloheptyl-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide CAS No. 2319808-24-5

N-cycloheptyl-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

Cat. No. B2707543
CAS RN: 2319808-24-5
M. Wt: 296.411
InChI Key: APRQGVPNILBFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cycloheptyl-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a tetrahydrofuran ring, which is a five-membered heterocyclic ring with one oxygen atom .


Synthesis Analysis

While the specific synthesis route for this compound is not available, azetidine derivatives can be synthesized through various methods such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The compound contains an azetidine ring and a tetrahydrofuran ring. These rings are part of the core structure of many biologically active compounds . The compound also contains a carboxamide group, which is an amide of a carboxylic acid and has the structure RC(=O)NR2 .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research in the synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcases the importance of complex organic compounds in developing new chemical reactions. Bacchi et al. (2005) explored palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes under oxidative carbonylation conditions, resulting in various derivatives in satisfactory yields. This type of research highlights the chemical versatility and potential applications of compounds with complex structures in synthesizing novel heterocyclic derivatives (Bacchi et al., 2005).

Synthesis of Azuleno Derivatives

The synthesis of new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its analogs, as conducted by Fujimori et al. (1986), provides insight into methodologies for creating complex molecules that could have applications in medicinal chemistry and materials science. Such studies demonstrate the ongoing interest in developing novel synthetic routes for complex organic molecules (Fujimori et al., 1986).

Antimicrobial Activity of Novel Compounds

Research on the synthesis and antimicrobial activity of novel compounds, such as those conducted by Azab et al. (2016), explores the potential medical applications of complex organic compounds. These studies aim to develop new antimicrobial agents by synthesizing and testing various structural analogs, indicating the importance of complex organic molecules in pharmaceutical research (Azab et al., 2016).

Novel Anticancer Drug Design

The predictive design of novel analogues for anticancer drugs, as investigated by Sosnovsky et al. (1986), highlights the role of complex organic compounds in drug discovery and development. Such research focuses on improving therapeutic indexes and understanding the structure-activity relationships of novel compounds, underscoring the potential of complex organic structures in developing new anticancer therapies (Sosnovsky et al., 1986).

properties

IUPAC Name

N-cycloheptyl-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-16(17-14-5-3-1-2-4-6-14)18-9-15(10-18)21-12-13-7-8-20-11-13/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRQGVPNILBFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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